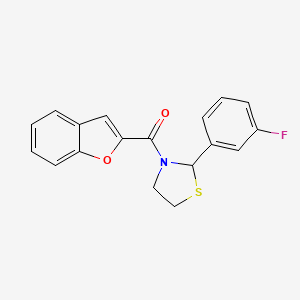

Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone

説明

特性

IUPAC Name |

1-benzofuran-2-yl-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2S/c19-14-6-3-5-13(10-14)18-20(8-9-23-18)17(21)16-11-12-4-1-2-7-15(12)22-16/h1-7,10-11,18H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVNCQSKSILROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The thiazolidine ring can be formed by the reaction of a thiol with an appropriate amine and carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

化学反応の分析

Types of Reactions

Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and fluorophenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemical Structure and Synthesis

The compound is characterized by a benzofuran moiety linked to a thiazolidinone structure, which is known for its potential therapeutic effects. The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological evaluations. Recent studies have optimized synthetic pathways to enhance yields and reduce reaction times, employing catalyst-free methods and various solvents to achieve efficient reactions .

Anticancer Properties

Benzofuran derivatives have shown promising anticancer activities. Research indicates that compounds similar to benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone can induce apoptosis in various cancer cell lines, including leukemia cells such as K562 and MOLT-4 . The mechanism often involves the disruption of cellular processes leading to programmed cell death, making these compounds potential candidates for cancer therapeutics.

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds exhibit significant activity against a range of bacteria, including multidrug-resistant strains. For instance, derivatives with specific substitutions on the benzofuran ring have shown minimum inhibitory concentrations (MIC) as low as 0.5 mg/mL against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications at key positions can enhance efficacy against specific pathogens.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. For example, certain derivatives have been reported as effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases, which are critical in treating neurological disorders and managing fluid balance in the body . The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease and glaucoma.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of benzofuran derivatives for their cytotoxic effects on human cancer cells. One derivative demonstrated potent activity with an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a set of benzofuran-based compounds was screened against clinical isolates of resistant bacteria. The results indicated that specific substitutions on the benzofuran scaffold led to enhanced antimicrobial activity, with some compounds exhibiting MIC values comparable to existing antibiotics .

Data Table: Biological Activities of Benzofuran Derivatives

作用機序

The mechanism of action of Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

類似化合物との比較

Structural Analogues

A. Benzo[d]oxazol-2-yl Derivatives describes compounds like benzo[d]oxazol-2-yl(4-fluorophenyl)methanone and benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone, which share a methanone bridge but replace the thiazolidine ring with an oxazole or benzofuran group. These compounds exhibit high synthetic yields (87–99%) and confirmed stability via NMR/IR spectroscopy.

B. Thiazolidin-3-yl Derivatives

reports asymmetric thiazolidin-3-yl propan-1-one derivatives (AAP-1 to AAP-10) with substituents like benzyloxy phenyl. While these lack the benzofuran core, their thiazolidine ring and ketone linkage are structurally comparable. The target compound’s 3-fluorophenyl group may confer greater metabolic stability than AAP derivatives’ benzyloxy substituents due to reduced susceptibility to oxidative degradation .

C. Benzofuran-Oxadiazole Hybrids highlights 1-(5-((5-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylthio)methyl)-2-(substituted aryl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. These hybrids replace the thiazolidine ring with oxadiazole and pyrazole systems, which are more rigid and electron-deficient. The target compound’s thiazolidine ring may offer superior conformational adaptability for receptor binding compared to these rigid scaffolds .

Physicochemical Properties

Key Observations :

- The target compound’s benzofuran-thiazolidine hybrid structure is unique among the analogs, balancing rigidity and flexibility.

- Fluorine substitution (3-fluorophenyl vs. 4-fluorophenyl in ) may alter dipole moments and bioavailability.

生物活性

Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to a thiazolidinone structure, which is known for its diverse biological activities. The synthesis of similar benzofuran derivatives often involves the reaction of benzofuran with various electrophiles and nucleophiles under optimized conditions to yield high-purity products .

1. Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran have shown efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for certain benzofuran derivatives against Staphylococcus aureus and Escherichia coli were observed to be as low as 2 μg/mL, indicating potent antibacterial activity .

- A study highlighted that modifications at the C-6 position of the benzofuran ring are crucial for enhancing antibacterial activity, with certain substitutions leading to MIC values comparable to established antibiotics .

2. Anticancer Properties

The thiazolidinone scaffold has been extensively studied for its anticancer potential. Research has indicated that:

- Compounds similar to Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone have shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells .

- Structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazolidinone ring can significantly enhance anticancer activity, with some derivatives achieving IC50 values lower than those of conventional chemotherapeutics .

3. Other Therapeutic Activities

Additional studies have reported diverse biological activities associated with benzofuran derivatives:

- Anti-inflammatory Effects : Certain benzofuran compounds have demonstrated anti-inflammatory effects in vitro and in vivo, contributing to their potential use in treating inflammatory diseases .

- Antidiabetic Activity : Some derivatives have shown promise in lowering blood glucose levels in diabetic models, suggesting their utility in managing diabetes .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against M. tuberculosis H37Rv strains. The most active compound exhibited an MIC of 8 μg/mL, showcasing the potential of benzofuran derivatives in combating resistant bacterial strains .

Case Study 2: Anticancer Activity

A derivative of thiazolidinone was tested against various cancer cell lines. The compound displayed significant cytotoxicity with an IC50 value of 0.5 μM against A431 cells, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for Benzofuran-2-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone?

The synthesis typically involves coupling benzofuran derivatives with thiazolidinone precursors. For example:

- Pd-catalyzed cross-coupling : A Pd(PPh₃)₄ catalyst in methanol at 70°C facilitates reactions between benzofuran intermediates and fluorophenyl-thiazolidinone moieties .

- Multi-step functionalization : Thiazolidinone rings can be synthesized via electrophilic attacks (e.g., using phenylisothiocyanate) followed by cyclization with chloroacetyl chloride under basic conditions .

- Enantioselective methods : Olefin cross-metathesis and intramolecular oxo-Michael reactions are employed to control stereochemistry in benzofuran derivatives .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., chemical shifts for benzofuran protons at δ 6.8–7.5 ppm and thiazolidinone carbonyl at ~170 ppm) .

- X-ray crystallography : Single-crystal diffraction (using SHELXL software) resolves bond lengths, angles, and stereochemistry .

- HPLC and mass spectrometry : Enantiomeric excess (>98% ee) and molecular ion peaks (e.g., [M+H]⁺) validate purity and molecular weight .

Q. What pharmacological activities are associated with this compound?

Benzofuran-thiazolidinone hybrids exhibit:

- Antifungal activity : Assessed via in vitro MIC assays against Candida species .

- Anti-inflammatory potential : Evaluated through COX-2 inhibition assays and cytokine profiling in macrophage models .

- Anticonvulsant effects : Tested in rodent seizure models (e.g., pentylenetetrazole-induced seizures) .

Advanced Research Questions

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

Key challenges include:

- Stereochemical complexity : Chiral HPLC or circular dichroism (CD) distinguishes enantiomers, while X-ray crystallography confirms absolute configuration .

- Polymorphism : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify crystalline forms .

- Solubility issues : Use of co-solvents (e.g., DMSO:PBS mixtures) in bioassays ensures consistent compound dispersion .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -F) on the phenyl ring enhances metabolic stability .

- Thiazolidinone ring modification : Replacing sulfur with oxygen or altering ring size impacts target affinity (e.g., PPAR-γ binding) .

- Benzofuran substitution : Methoxy groups at specific positions improve antifungal potency .

Q. How are contradictions in pharmacological data resolved?

Discrepancies may arise from:

- Assay variability : Standardizing protocols (e.g., ATP-based cell viability vs. colony counting) reduces false positives .

- Metabolic differences : Comparative studies in human vs. rodent hepatocytes clarify species-specific metabolism .

- Off-target effects : Proteome-wide affinity profiling identifies unintended interactions .

Q. What computational methods predict target interactions?

- Molecular docking : Autodock Vina or Schrödinger Suite models ligand-receptor binding (e.g., with fungal CYP51 or human COX-2) .

- QSAR modeling : Machine learning algorithms correlate substituent descriptors (e.g., logP, polar surface area) with activity .

- MD simulations : GROMACS assesses binding stability over nanosecond timescales .

Q. How is synthetic yield optimized for scale-up?

Strategies include:

Q. What role does the thiazolidin-3-yl group play in bioactivity?

The thiazolidinone ring:

- Enhances target binding : The carbonyl and nitrogen atoms form hydrogen bonds with active-site residues (e.g., in fungal enzymes) .

- Modulates lipophilicity : Adjusts logD values to improve membrane permeability .

- Influences redox properties : The sulfur atom participates in radical scavenging, contributing to antioxidant activity .

Q. How is stability under physiological conditions assessed?

- Forced degradation studies : Exposure to acidic/basic conditions, heat, and UV light identifies labile functional groups .

- Plasma stability assays : Incubation with human plasma measures half-life via LC-MS .

- Accelerated stability testing : ICH guidelines (40°C/75% RH for 6 months) predict shelf life .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。